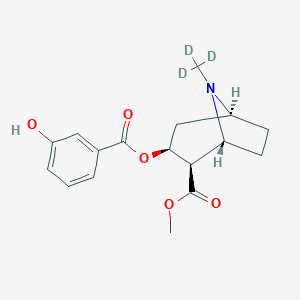

m-Hydroxycocaine-D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

m-Hydroxycocaine-D3 is a complex organic compound It features a bicyclic structure with multiple functional groups, including a hydroxybenzoyl group and a trideuteriomethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of m-Hydroxycocaine-D3 typically involves multiple steps:

Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

Introduction of the hydroxybenzoyl group: This step may involve esterification or acylation reactions.

Incorporation of the trideuteriomethyl group: This can be done using deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

化学反应分析

Types of Reactions

m-Hydroxycocaine-D3 can undergo various chemical reactions, including:

Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amide positions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

作用机制

The mechanism of action of m-Hydroxycocaine-D3 involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

相似化合物的比较

Similar Compounds

Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Similar structure but without the trideuteriomethyl group.

Methyl (1R,2R,3S,5S)-3-(3-methoxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

The presence of the trideuteriomethyl group in m-Hydroxycocaine-D3 makes it unique. This isotopic labeling can be useful in tracing studies and in understanding the compound’s metabolic pathways.

生物活性

m-Hydroxycocaine-D3, also known as meta-hydroxycocaine, is a significant minor metabolite of cocaine. Understanding its biological activity is crucial for elucidating the pharmacological effects of cocaine and its metabolites. This article delves into the mechanisms of action, biochemical properties, pharmacokinetics, and relevant research findings regarding this compound.

Target of Action:

m-Hydroxycocaine primarily interacts with monoamine transporters , particularly the dopamine transporter (DAT) . This interaction is pivotal as it mirrors the action of cocaine, inhibiting the reuptake of dopamine and other monoamines, which leads to increased neurotransmitter concentrations in the synaptic cleft.

Mode of Action:

Cocaine's primary mechanism involves binding to DAT and other monoamine transporters, thereby preventing neurotransmitter reuptake. m-Hydroxycocaine may contribute to similar stimulant and euphoric effects by prolonging monoamine action in the brain.

Metabolism:

m-Hydroxycocaine is formed through the metabolic processes involving cytochrome P450 enzymes, which hydroxylate cocaine. This compound can also undergo further metabolic transformations, influencing its biological activity and effects .

Cellular Effects:

Research indicates that m-hydroxycocaine can affect various cellular processes:

- Gene Expression: It may alter the expression of genes involved in metabolic pathways.

- Cell Signaling: The compound can interact with receptors and influence signaling pathways, potentially leading to altered cellular responses.

Pharmacokinetics

The pharmacokinetic profile of m-hydroxycocaine reveals its presence in biological samples as an indicator of cocaine use. Studies have shown that it can be detected in hair samples, providing forensic evidence for cocaine ingestion . The compound's stability and degradation over time are critical factors influencing its long-term effects on cellular functions.

Case Studies and Analyses

-

Hair Sample Analysis:

A comprehensive study analyzed hair samples from drug users to determine the presence of hydroxy metabolites. Results indicated that m-hydroxycocaine was present in a significant percentage of samples, highlighting its utility as a biomarker for cocaine use . -

Pharmacodynamic Studies:

In animal models, varying doses of cocaine were administered to observe locomotor responses. The study demonstrated that higher concentrations of m-hydroxycocaine correlated with increased locomotor activity, suggesting enhanced stimulant effects at elevated doses . -

Metabolic Pathway Investigation:

Research into metabolic pathways revealed that m-hydroxycocaine interacts with various enzymes, affecting overall metabolic profiles. This interaction can lead to significant changes in energy production and utilization within cells .

Table 1: Summary of Biological Activity and Effects of this compound

| Biological Activity | Description |

|---|---|

| Target Interaction | Binds to dopamine transporter (DAT) |

| Gene Expression | Alters expression related to metabolism |

| Cell Signaling | Influences receptor interactions and signaling pathways |

| Metabolite Detection | Found in hair samples indicating cocaine use |

| Dose-Response Relationship | Higher doses correlate with increased locomotor activity |

Table 2: Comparative Analysis of Cocaine Metabolites

| Metabolite | Max Concentration Detected (%) | Biological Significance |

|---|---|---|

| Para-hydroxycocaine | 0.025 | Major metabolite indicating cocaine use |

| Meta-hydroxycocaine | 0.052 | Minor metabolite contributing to effects |

| Benzoylecgonine | 0.044 | Primary metabolite used in forensic analysis |

属性

IUPAC Name |

methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXBUEUAOWARGT-ZRYGNULPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。